Glycosmisic Acid

Descripción

Overview of Lignans and Phenylpropanoids in Natural Sciences

Lignans and phenylpropanoids represent two important classes of natural products derived from the shikimic acid biosynthetic pathway in plants. mdpi.comrsc.org Phenylpropanoids are a diverse family of organic compounds synthesized from the amino acids phenylalanine or tyrosine. rsc.orgslideshare.net They typically retain a nine-carbon framework consisting of a phenyl ring and a three-carbon propane side chain. rsc.org Key intermediates in phenylpropanoid biosynthesis include cinnamate and para-coumarate. rsc.org These precursors can then enter different pathways, leading to a wide array of compounds, including lignans, coumarins, flavonoids, and lignin. rsc.orgslideshare.net

Lignans are traditionally defined as a class of secondary metabolites formed by the oxidative dimerization of two or more phenylpropanoid units. mdpi.comnih.gov This dimerization typically occurs through a β-β′ linkage between the propane side chains of two phenylpropane units, although other coupling modes exist, leading to structurally diverse neolignans. mdpi.comnih.gov Lignans exhibit a rich structural diversity and possess a wide range of biological activities, which has attracted considerable attention from researchers across various scientific disciplines, including phytochemistry, pharmacology, and food science. nih.govbocsci.com Their biosynthesis is closely related to that of other phenylpropanoid compounds like lignin. bocsci.com Lignans are recognized for their potential as phytopharmaceuticals and nutraceuticals due to their reported antiviral, anticancer, anti-inflammatory, antimicrobial, antioxidant, and immunosuppressive properties, among others. mdpi.combocsci.com

Historical Context of Glycosmisic Acid Discovery

This compound is a chemical compound that falls under the broad category of natural products, and specifically has been identified in various plant sources. While a detailed historical account of its initial discovery is not extensively documented in the provided search results, its presence has been reported in phytochemical studies investigating the constituents of several plant species.

For instance, this compound has been isolated from the rhizoma of Alocasia macrorrhiza (L.) Schott, where it was identified along with several other compounds. magtechjournal.comresearchgate.net It was noted that these compounds, including this compound, were isolated from this plant species for the first time in that particular study. magtechjournal.comresearchgate.net

This compound has also been found in Clerodendrum bungei, an ornamental plant and traditional herbal medicine used in Asian countries. researchgate.netffhdj.com In a study on the chemical constituents of Clerodendrum bungei, this compound was among the compounds isolated from the aqueous ethanol extract. researchgate.netffhdj.com This marked the first time this compound was isolated from Clerodendrum bungei. researchgate.netffhdj.com

Furthermore, this compound has been identified in Nauclea officinalis, a traditional Chinese medicine known for its anti-inflammatory and antibacterial properties. researchgate.net It was isolated from the bark and wood of this plant, and its isolation from Nauclea officinalis was reported as a first in that study for several of the isolated compounds, including this compound. researchgate.net

The identification of this compound in these different plant species highlights its occurrence in nature and suggests its potential contribution to the chemical profiles and possibly the traditional uses of these plants. While the exact timeline and the individuals credited with the very first isolation and characterization of this compound are not explicitly detailed, these studies contribute to the historical record of its identification and presence in various botanical sources.

Detailed Research Findings Related to this compound

Research into this compound has focused on its identification and presence in various plant species, as well as investigations into its potential biological activities, often in the context of the plants from which it is isolated.

Studies on the chemical constituents of Alocasia macrorrhiza have successfully isolated this compound. magtechjournal.comresearchgate.net This research involved extraction using organic solvents and purification through various chromatographic techniques, including silica gel, polyamide, ODS, Sephadex LH-20, and semi-preparative HPLC. magtechjournal.com The structure of this compound was determined based on physicochemical properties and spectroscopic data analyses, such as MS and NMR. magtechjournal.com The isolation of this compound from Alocasia macrorrhiza was reported as a novel finding in these studies. magtechjournal.comresearchgate.net

Similarly, this compound has been isolated from the aerial parts of Clerodendrum bungei using a combination of chromatographic methods, including silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC. researchgate.netffhdj.com Its structure was elucidated through the analysis of its physicochemical properties and spectroscopic data. researchgate.net This isolation also represented a first for this compound from Clerodendrum bungei. researchgate.netffhdj.com

In the investigation of Nauclea officinalis, this compound was identified among the compounds isolated from the bark and wood. researchgate.net The isolation and purification process involved silica gel and Sephadex LH20 column chromatography, and the structure was identified through spectral analysis. researchgate.net this compound was one of the compounds isolated from this plant for the first time in that study. researchgate.net

Beyond its isolation and structural elucidation, this compound has been included in studies exploring the potential therapeutic effects of traditional medicinal plants using techniques like network pharmacology and molecular docking. For example, this compound was identified as one of the components in Valeriana jatamansi that may act on various key targets related to post-traumatic stress disorder (PTSD). nih.govfrontiersin.org Molecular docking analysis in this study suggested that interactions such as hydrogen bonding, π-π interaction, and hydrophobic effects could be involved in the binding of these components, including this compound, to their targets. nih.gov

Furthermore, this compound has been mentioned in the context of lignin-derived molecules in studies focusing on dissolved organic matter (DOM). frontiersin.orgdb-thueringen.de One study noted this compound, described as a lignin dimer composed of ferulic acid and coniferyl alcohol substructures, showed linearly decreasing relative intensities with increasing age of samples, suggesting its continuous degradation in forest top soils. frontiersin.orgdb-thueringen.de This indicates that this compound, or molecules with a similar formula, can be relevant in understanding the degradation pathways of lignin in environmental contexts. frontiersin.org

While detailed pharmacological data specifically for isolated this compound is not extensively provided in the search results, its identification in plants used in traditional medicine and its inclusion in network pharmacology studies suggest potential areas for further research into its biological activities.

Here is a summary of plant sources from which this compound has been isolated:

| Plant Scientific Name | Part Used | Reference |

| Alocasia macrorrhiza | Rhizoma | magtechjournal.comresearchgate.net |

| Clerodendrum bungei | Aerial parts | researchgate.netffhdj.com |

| Nauclea officinalis | Bark and wood | researchgate.net |

| Valeriana jatamansi | Roots and rhizomes | nih.govfrontiersin.org |

Propiedades

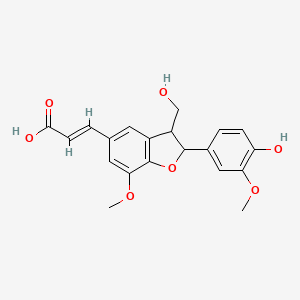

Fórmula molecular |

C20H20O7 |

|---|---|

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

(E)-3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+ |

Clave InChI |

FHYQIQMSODIFCP-ZZXKWVIFSA-N |

SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |

SMILES isomérico |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O |

SMILES canónico |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O |

Origen del producto |

United States |

Occurrence and Natural Distribution of Glycosmisic Acid

Botanical Sources and Phytogeography

The natural distribution of Glycosmisic acid spans several plant species, with notable occurrences in the genera Glycosmis, Nauclea, Gardenia, Alocasia, Sabia, and Clerodendrum. Investigations into these plants have led to the identification and characterization of this compound as one of their chemical constituents.

Glycosmis citrifolia and Related Species

This compound has been isolated and identified from Glycosmis citrifolia (Willd.) Lindl. researchgate.net. Research focusing on the chemical constituents of Glycosmis citrifolia employed chromatographic techniques for the isolation and purification of compounds. Spectral analyses were then used for their identification. In one study, this compound was among five compounds isolated and identified, and all five were reported for the first time from this specific plant. researchgate.net The genus Glycosmis belongs to the Rutaceae family and is distributed in Southeast Asia and Australia. wikipedia.org

Nauclea officinalis

Nauclea officinalis is recognized as a natural source of this compound. chemfaces.comchemfaces.comtargetmol.cnmolnova.cn The compound has been specifically isolated from the barks of Nauclea officinalis. chemfaces.com Further research on the chemical constituents of the bark and wood of Nauclea officinalis identified this compound as one of eight isolated compounds. scispace.com

Gardenia jasminoides

This compound is present in Gardenia jasminoides Ellis. chemfaces.commedchemexpress.commedchemexpress.comresearchgate.net Studies investigating the chemical composition of the fruit of Gardenia jasminoides have led to the isolation of this compound. chemfaces.comresearchgate.net In one particular study involving a 60% ethanol extract of the fruit, this compound was identified among twelve obtained compounds. chemfaces.comresearchgate.net Gardenia jasminoides belongs to the family Rubiaceae. researchgate.net

Alocasia macrorrhiza

The rhizomes of Alocasia macrorrhiza (L.) Schott have been found to contain this compound. stuartxchange.orgresearchgate.netepharmacognosy.commagtechjournal.comresearchgate.net Investigations into the chemical constituents of the rhizoma of this plant have successfully isolated this compound. researchgate.netmagtechjournal.comresearchgate.net In one study, this compound was one of nine compounds isolated from the rhizoma, and these compounds were reported as being isolated from Alocasia macrorrhiza for the first time in that research. researchgate.netmagtechjournal.comresearchgate.net Alocasia macrorrhiza is a terrestrial herb found in clearings and secondary forests at low and medium altitudes in areas including the Philippines and from India to Malaya. stuartxchange.org It is also distributed in South and Southwest China, Fujian, Taiwan, and Hunan. epharmacognosy.com

Sabia yunnanensis

This compound has been isolated and characterized from the stems and leaves of Sabia yunnanensis Franch. core.ac.uk This compound was identified alongside eleven other known compounds during phytochemical studies of this folk medicinal herb. core.ac.uk Sabia yunnanensis is distributed in the Yunnan Province of China. core.ac.uk

Clerodendrum trichotomum

This compound has been reported among the compounds isolated from the leaves and stems of Clerodendrum trichotomum Thunb. ffhdj.com Clerodendrum trichotomum is a shrub or tree belonging to the family Lamiaceae and is widely distributed in regions including China, Korea, India, Japan, and the Philippines. nih.govfrontiersin.org

Here is a table summarizing the plant sources where this compound has been found:

| Botanical Source | Plant Part(s) Where this compound Was Found | Reference(s) |

| Glycosmis citrifolia | Not specified in detail, isolated from the plant | researchgate.net |

| Nauclea officinalis | Barks, bark and wood | chemfaces.comscispace.com |

| Gardenia jasminoides | Fruit | chemfaces.comresearchgate.net |

| Alocasia macrorrhiza | Rhizomes | stuartxchange.orgresearchgate.netepharmacognosy.commagtechjournal.comresearchgate.net |

| Sabia yunnanensis | Stems and leaves | core.ac.uk |

| Clerodendrum trichotomum | Leaves and stems | ffhdj.com |

Distribution within Plant Tissues and Organs

Research on the distribution of this compound within specific plant tissues and organs is less extensively documented compared to its presence in whole plants or fruits. However, studies on the isolation of various compounds from plants often involve the examination of different plant parts, such as fruits, leaves, stems, and roots nih.govnih.gov.

General plant tissue studies highlight the specialized functions of different plant parts. Vascular tissues like xylem and phloem are responsible for transporting water, nutrients, and organic substances throughout the plant uvigo.eslumenlearning.com. Epidermal tissues provide a protective outer layer uvigo.es. Mesophyll tissues in leaves are primarily involved in photosynthesis savemyexams.commmerevise.co.uk. The distribution of secondary metabolites like this compound within these tissues can vary depending on the compound's role in the plant, such as defense, signaling, or structural support.

Studies on other plant compounds, such as salicylic acid in Abelmoschus esculentus (okra), have shown varying concentrations in different plant parts, with leaves having higher levels than roots researcherslinks.com. This suggests that the distribution of secondary metabolites can be organ-specific.

While specific data tables detailing the precise distribution of this compound across various tissues and organs are limited in the provided search results, the isolation of the compound from the fruit of Gardenia jasminoides indicates its presence in this reproductive structure researchgate.net. Further research focusing on the targeted analysis of different tissues within this compound-producing plants would be necessary to create detailed distribution maps and quantitative data tables.

Table 1: Plant Sources of this compound

| Plant Species | Family | Plant Part Isolated From |

| Nauclea officinalis | Rubiaceae | Barks |

| Gardenia jasminoides | Rubiaceae | Fruit |

Table 2: Compounds Isolated Alongside this compound from Gardenia jasminoides Fruit

| Compound Name |

| Gardenianan A |

| Syringaresinol |

| Pinoresinol |

| Syringaresinol-4-O-β-D-glucopyranoside |

| Lariciresinol |

| Alangilignoside D |

| Lyoniresinol |

| Lyoniresinol-9-O-β-D-glucopyranoside |

| Balanophonin |

| Ficusal |

| Ceplignan |

Isolation and Purification Methodologies for Glycosmisic Acid

Advanced Extraction Techniques from Complex Biological Matrices

Extracting glycosmisic acid from biological matrices necessitates techniques capable of efficiently releasing the compound from cellular structures and separating it from a myriad of other natural products. Both conventional and modern extraction methods are employed to achieve this.

Conventional Solvent Extraction Approaches

Conventional solvent extraction remains a fundamental technique for isolating compounds from plant materials. These methods typically involve the use of organic solvents or water to dissolve the target compound from the plant matrix. Common conventional techniques include maceration, percolation, reflux extraction, decoction, and Soxhlet extraction. phytojournal.comdergipark.org.tr These methods often require large volumes of solvents and can be time-consuming. phytojournal.com The choice of solvent is crucial and is often guided by the polarity of the target compound; solvents with similar polarity to the solute tend to result in better extractions. mdpi.com For compounds like this compound, which may possess polar characteristics due to its acid functional group, polar solvents such as methanol, ethanol, or water, or mixtures thereof, are commonly explored. nih.govnih.gov In conventional solvent extraction, the plant material is typically immersed in the chosen solvent, allowing the soluble compounds to diffuse into the solvent. dergipark.org.tr Techniques like Soxhlet extraction offer a continuous process where fresh solvent repeatedly passes through the material, potentially improving efficiency for some compounds. phytojournal.com

Modern Extraction Technologies (e.g., Ultrasound-Assisted, Supercritical Fluid)

Modern extraction technologies offer alternatives to conventional methods, often providing advantages such as reduced extraction time, lower solvent consumption, and improved efficiency, particularly for thermosensitive compounds. phytojournal.comajgreenchem.commdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant materials. The cavitation produced by ultrasound waves disrupts plant cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.com UAE has been recognized as an efficient technique for extracting various bioactive compounds, including polyphenols and flavonoids. mdpi.comresearchgate.net Studies have shown that UAE can result in higher yields in a shorter time compared to conventional methods like maceration and Soxhlet extraction. mdpi.com The efficiency of UAE is influenced by parameters such as solvent type, solid-to-liquid ratio, extraction time, and temperature. mdpi.comresearchgate.net For instance, research on the UAE of polyphenols from orange peel found optimal conditions using a methanol-water mixture at a specific temperature and sonication power. researchgate.net

Supercritical Fluid Extraction (SFE) is another advanced technique that employs a substance in its supercritical state (typically CO2) as the extraction solvent. ajgreenchem.commdpi.com Supercritical fluids possess properties between those of a liquid and a gas, allowing them to penetrate matrices effectively and dissolve compounds. ajgreenchem.com SFE is considered a "green" extraction method due to its reduced use of organic solvents and the ability to easily separate the solvent from the extracted compounds by simply depressurizing. ajgreenchem.commdpi.com While pure CO2 is effective for non-polar compounds, modifiers like methanol are often added to enhance the extraction of more polar substances. mdpi.comunirioja.es SFE offers advantages such as improved selectivity, rapidity, and environmental friendliness compared to traditional liquid-solvent-based methods. ajgreenchem.comunirioja.es However, the effectiveness of SFE can vary depending on the polarity of the target compound; highly polar compounds may be more challenging to recover quantitatively using SFE with CO2. unirioja.es

Chromatographic Separation Strategies

Following the initial extraction, chromatographic techniques are essential for separating this compound from other extracted compounds and impurities to achieve a high level of purity.

Column Chromatography Applications

Column chromatography is a widely used separation technique for purifying and isolating compounds from mixtures based on their differential affinities for a stationary phase and a mobile phase. longdom.orgchromtech.com In column chromatography, the stationary phase, often a solid adsorbent like silica gel or alumina, is packed into a column. longdom.orgorgchemboulder.comsavemyexams.com The mobile phase, a liquid solvent or solvent mixture, is passed through the column, carrying the sample components at different rates depending on their interactions with the stationary phase. longdom.orgorgchemboulder.com This differential migration leads to the separation of compounds into distinct bands. orgchemboulder.com By collecting the eluent in fractions as it exits the column, compounds can be isolated. orgchemboulder.com The choice of stationary phase and mobile phase polarity is critical for effective separation. longdom.orgchromtech.comorgchemboulder.com Normal-phase chromatography uses a polar stationary phase and a less polar mobile phase, while reversed-phase chromatography employs a non-polar stationary phase and a more polar mobile phase. bhu.ac.in Column chromatography is versatile and can be applied to a wide range of sample types and quantities for purification, separation, and isolation. longdom.org

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pump the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation. bhu.ac.iniipseries.org HPLC is a powerful technique for the purification and isolation of compounds, capable of achieving high purity levels, often in the range of 96-99%. google.com Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase, is commonly employed for the purification of a variety of compounds, including peptides and potentially other organic molecules like this compound. google.comcem.com The separation in HPLC is based on the differential partitioning of compounds between the stationary and mobile phases. iipseries.org The HPLC system typically includes a solvent reservoir, pump, injector, column, and detector. iipseries.org By optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature, efficient separation and isolation of the target compound can be achieved. longdom.org193.16.218 HPLC can be used on analytical, semi-preparative, and preparative scales, depending on the amount of compound to be isolated. thermofisher.com

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of reactions, analyzing fractions collected from other chromatographic separations (such as column chromatography), and determining appropriate solvent systems for larger-scale separations. umich.edunih.govwikipedia.orglibretexts.org TLC is performed on a plate coated with a thin layer of adsorbent material, typically silica gel or alumina, which acts as the stationary phase. umich.eduwikipedia.org The sample is spotted onto the plate, and a solvent or solvent mixture (mobile phase) is allowed to move up the plate by capillary action. umich.eduwikipedia.org Compounds in the sample separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots at different heights on the plate. umich.eduwikipedia.org Visualization of colorless compounds is often done using UV light or by spraying with a visualizing reagent. umich.eduwikipedia.orgkau.edu.sa The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification and comparison. umich.edukau.edu.sa In the context of isolating this compound, TLC can be used to quickly analyze fractions collected from column chromatography or HPLC to identify which fractions contain the target compound and to assess their purity before pooling them. orgchemboulder.comlibretexts.org TLC can reveal the presence of multiple components in fractions that might appear as a single spot, highlighting the need for further purification. libretexts.org

Solid Phase Extraction (SPE) in Natural Product Purification

Solid Phase Extraction (SPE) is a sample preparation technique widely used in natural product purification to isolate and concentrate analytes and remove interfering compounds from a liquid sample. thermofisher.comfishersci.ca SPE utilizes a solid phase material (sorbent) that retains the compounds of interest or impurities as the sample passes through. thermofisher.com The retained substances are then selectively eluted using appropriate solvents.

SPE operates on similar principles to chromatography and employs the same types of stationary phase packing materials, including reversed phase, normal phase, ion exchange, and mixed-mode phases. thermofisher.comfishersci.ca The choice of sorbent depends on the chemical properties of the target compound and the matrix. For acidic compounds like this compound, ion-exchange SPE, particularly using anion-exchange sorbents, can be effective, as it allows for the retention of acidic functionalities. nih.gov Sample pre-treatment, such as adjusting pH and ionic strength, is crucial in SPE to optimize analyte retention. thermofisher.com While direct application of SPE specifically for this compound purification is not detailed in the provided search results, SPE is a general and powerful technique in natural product chemistry for sample cleanup and enrichment prior to analysis or further purification steps. fishersci.ca Explorative SPE protocols using different sorbent chemistries can be used to develop purification strategies for complex natural product extracts. nih.gov

Purity Assessment Techniques for Isolated this compound

Assessing the purity of isolated natural compounds is critical to ensure accurate characterization and reliable research findings. Various analytical techniques are employed for this purpose.

Purity assessment for isolated compounds, including this compound, is commonly performed using chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) is a standard technique for evaluating the purity of natural products, often coupled with UV or mass spectrometry detectors. frontiersin.orgnih.govchemfaces.commdpi.comub.edulcms.cznih.gov HPLC can separate compounds based on their differential interactions with a stationary phase and mobile phase, allowing for the detection and quantification of impurities. ub.edulcms.cz Purity can be determined by analyzing the peak areas in the chromatogram. lcms.cz

Other techniques mentioned in the context of natural product analysis and characterization include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). pharm.or.jpfrontiersin.orgnih.govmdpi.comnih.govresearchgate.net TLC can be used as a rapid and inexpensive method for monitoring purification progress and assessing sample purity. nih.gov GC-MS is useful for the analysis of volatile or semi-volatile compounds after appropriate derivatization, while NMR and MS provide detailed structural information and can be used to confirm the identity and assess the purity of isolated compounds. pharm.or.jpfrontiersin.orgnih.govmdpi.com For this compound, purity has been reported based on HPLC analysis, with purity levels exceeding 95% or 98% indicated in some cases. chemfaces.comhoelzel-biotech.com Structural identification is often confirmed by spectral analyses, including MS and NMR. researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Characterization of Glycosmisic Acid

Advanced Spectroscopic Methods for Structure Determination

Spectroscopic techniques play a crucial role in the identification and characterization of organic compounds like Glycosmisic Acid. These methods probe the interaction of electromagnetic radiation with the molecule, yielding data that can be interpreted to deduce structural features. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups present in a molecule. anu.edu.au By analyzing the chemical shifts, splitting patterns, and integration of signals in one-dimensional (1D) NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, researchers can assign specific peaks to individual atoms within the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about the connectivity between atoms, allowing for the construction of the molecular skeleton. anu.edu.au

While specific detailed NMR data for this compound was not extensively found in the immediate search results, PubChem indicates the availability of 1D NMR spectra, including ¹³C NMR spectra, for the compound. nih.gov This suggests that NMR data has been acquired and utilized in the structural characterization of this compound. The interpretation of such spectra would involve analyzing the number and types of hydrogen and carbon atoms, their electronic environments, and their coupling interactions to build a comprehensive picture of the molecule's structure.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits. anu.edu.au High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact molecular mass, allowing for the calculation of the elemental composition. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the analysis of complex mixtures and the identification of individual components, including this compound. bvsalud.org, nih.gov, cuni.cz

Research on related compounds and natural products often employs LC-MS for identification and structural elucidation. researchgate.net, bvsalud.org The fragmentation patterns observed in the mass spectrum, particularly in tandem MS (MS/MS) experiments, provide clues about the connectivity of atoms and the presence of specific functional groups by breaking the molecule into smaller, charged fragments and measuring their mass-to-charge ratios. nih.gov, ohri.ca, cuni.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies. anu.edu.au For example, the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) can be detected using IR spectroscopy. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like double bonds and aromatic rings. anu.edu.au The absorption maxima (λmax) and intensity of the UV-Vis spectrum can indicate the presence and extent of conjugation in the molecule. researchgate.net For this compound, with its α,β-unsaturated carboxylic acid moiety and substituted benzofuran core, UV-Vis spectroscopy would be expected to show characteristic absorption bands related to these chromophores.

Chiral Analysis and Stereochemical Assignment

Chiral analysis is essential for compounds that exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. chiralpedia.com Determining the stereochemistry involves assigning the absolute configuration (R or S) to chiral centers within the molecule. tcichemicals.com Techniques such as chiral chromatography, including chiral HPLC or GC-MS with chiral stationary phases, are commonly used to separate enantiomers. chiralpedia.com, nih.gov, scas.co.jp Optical rotation measurements can also provide information about the enantiomeric composition of a sample.

Biosynthesis of Glycosmisic Acid

Precursor Compounds and Metabolic Pathways

The synthesis of glycosmisic acid originates from precursor compounds derived from primary metabolic pathways. While specific detailed pathways directly leading to this compound are still being elucidated, its classification as a lignan strongly suggests its precursors are phenylpropanoids. ebi.ac.ukuni-muenchen.de The phenylpropanoid pathway begins with the aromatic amino acid phenylalanine, which is derived from the shikimic acid pathway. nih.govfrontiersin.orgmdpi.com Phenylalanine is converted through a series of enzymatic steps into various phenylpropanoid derivatives, including cinnamic acid, coumaric acid, ferulic acid, and coniferyl alcohol. frontiersin.orgkegg.jp These compounds serve as the building blocks for lignans and lignin. ebi.ac.ukebi.ac.uk

Central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle provide the carbon skeletons and energy required for the biosynthesis of these precursor compounds, including amino acids like phenylalanine. researchgate.netfrontiersin.orglibretexts.org

Enzymatic Transformations and Biocatalysis in this compound Formation

The formation of this compound from its phenylpropanoid precursors involves a series of enzymatic transformations. While specific enzymes directly catalyzing the dimerization and modifications leading to this compound are not fully characterized in the provided search results, the biosynthesis of lignans in general involves oxidative coupling of monolignols or their derivatives, often catalyzed by peroxidases or laccases. researchgate.net

Studies on the degradation of lignin-derived compounds, such as dehydrodiconiferyl alcohol (DCA), a phenylcoumaran-type lignan, in microorganisms like Sphingobium sp. strain SYK-6, have identified enzymes involved in the modification of these structures. ebi.ac.uk For instance, membrane-associated glucose-methanol-choline oxidoreductase family enzymes PhcC and PhcD are essential for the enantioselective catabolism of DCA, involving the oxidation of alcohol groups to carboxyl groups. ebi.ac.uk While this describes catabolism rather than biosynthesis, it illustrates the types of enzymatic reactions (e.g., oxidation) that can occur on lignan structures.

The phenylpropanoid pathway itself involves a suite of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which are crucial for converting phenylalanine into activated hydroxycinnamoyl-CoA esters. frontiersin.org These activated intermediates are then channelled into various branches, including lignan biosynthesis.

Phenylpropanoid Pathway as a Biosynthetic Origin

The phenylpropanoid pathway is well-established as the primary biosynthetic route for lignans, including this compound. nih.govfrontiersin.orgfrontiersin.orgkegg.jp This pathway converts phenylalanine into a variety of phenylpropanoid compounds. nih.govfrontiersin.orgfrontiersin.org this compound, being a lignan, is formed by the dimerization of two phenylpropanoid units. ebi.ac.ukuni-muenchen.de

Role of Ferulic Acid and Coniferyl Alcohol in Lignan Dimer Formation

Ferulic acid and coniferyl alcohol are key intermediates in the phenylpropanoid pathway and serve as direct precursors for the biosynthesis of lignans and lignin. uni-muenchen.deebi.ac.ukebi.ac.ukresearchgate.net Studies on the biosynthesis of other lignans, such as arctiin and phillyrin, have shown the incorporation of radioactively labelled ferulic acid and coniferyl alcohol derivatives into these compounds in plants like Forsythia. uni-muenchen.de This provides strong evidence for their role as precursors in lignan formation.

The dimerization of these phenylpropanoid units typically occurs through a process of oxidative coupling, often mediated by dirigent proteins in conjunction with laccases or peroxidases. This coupling can occur at different positions on the phenylpropanoid units, leading to the diverse array of lignan structures. The specific coupling pattern of ferulic acid and coniferyl alcohol units would determine the structure of this compound. This compound is described as a lignan obtained by cyclodimerisation of ferulic acid. ebi.ac.uk

Regulatory Mechanisms of this compound Biosynthesis in Plants

The biosynthesis of secondary metabolites, including this compound, is a tightly regulated process in plants. Regulation can occur at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational modifications of the enzymes involved in the biosynthetic pathways. mdpi.comfrontiersin.orgnih.govmdpi.com

In the context of phenylpropanoid and lignan biosynthesis, the activity of key enzymes in the pathway, such as PAL, C4H, and 4CL, is subject to regulation in response to developmental cues and environmental stimuli. frontiersin.orgmdpi.com For example, the transcription levels of genes encoding these enzymes can be influenced by factors like light, stress, and hormones. mdpi.com

Post-translational modifications, such as phosphorylation and redox regulation, can also modulate the activity of enzymes in central carbon metabolism and related biosynthetic pathways, indirectly impacting the availability of precursors for this compound synthesis. nih.govfrontiersin.orgwikipedia.org

Furthermore, the channeling of intermediates within metabolic pathways through protein-protein interactions and the formation of metabolons can provide a level of spatial and temporal regulation, ensuring efficient synthesis of specific compounds like lignans. frontiersin.org While specific regulatory mechanisms for this compound biosynthesis are not explicitly detailed in the search results, it is reasonable to infer that its synthesis is subject to similar regulatory mechanisms governing the broader phenylpropanoid and lignan pathways in plants.

Mechanisms of Biological Activity of Glycosmisic Acid: in Vitro and Cellular Studies

Antiviral Activity and Molecular Targets

Glycosmisic acid has demonstrated antiviral properties, specifically against the Hepatitis B Virus (HBV). medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.eumedchemexpress.com

Anti-Hepatitis B Virus (HBV) Mechanisms at the Cellular Level

Studies indicate that this compound possesses anti-HBV activity. medchemexpress.commedchemexpress.cominvivochem.commedchemexpress.eumedchemexpress.com The life cycle of HBV is complex, involving several stages within the host hepatocyte, including viral entry, transcription, translation, DNA synthesis, assembly, and virion secretion. wjgnet.comexplorationpub.com While the precise cellular mechanisms of this compound against HBV are still under investigation, general anti-HBV strategies at the cellular level involve interfering with these viral processes or modulating host cellular factors and immune responses. wjgnet.comexplorationpub.comnih.govnih.govfrontiersin.orgnih.gov For instance, the sodium taurocholate co-transporting polypeptide (NTCP) receptor is crucial for HBV entry into hepatocytes. wjgnet.comexplorationpub.com Viral pre-genomic RNA (pgRNA) encapsidation and reverse transcription are also critical steps for viral replication. wjgnet.comexplorationpub.com Host factors, such as glucose-regulated protein 78 (GRP78) and DEAD/H-box helicases, have been identified as influencing HBV replication. nih.govfrontiersin.org Further research is needed to specifically define how this compound interacts with these or other cellular components and processes to exert its anti-HBV effects.

Anticancer Potential: Cellular Pathways and Molecular Interactions

Investigations into the anticancer potential of this compound, often in the context of natural product extracts, have highlighted its ability to modulate cellular processes and interact with key molecular targets in cancer cell lines.

Modulation of Cellular Proliferation and Apoptosis in Cancer Cell Lines

Research, particularly on a traditional herbal formula containing this compound, has shown that it can suppress the proliferation of liver cancer cells (HepG2) and induce apoptosis. preprints.orgnih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. wikipedia.orgclevelandclinic.orggenome.gov The induction of apoptosis by the this compound-containing formula in HepG2 cells was associated with a loss of mitochondrial membrane potential. nih.gov Inhibiting uncontrolled cellular proliferation is another key strategy in cancer treatment. nih.govnih.gov

Involvement in PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is a crucial intracellular cascade that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and is frequently dysregulated in cancer. nih.govnih.govamegroups.orgreactome.orgfrontiersin.org Studies on a herbal formula containing this compound suggest its involvement in modulating this pathway in liver cancer cells. preprints.orgnih.gov Treatment with this formula led to a significant decrease in the protein expression levels of AKT1. nih.gov The PI3K/Akt pathway is activated by various extracellular stimuli and plays a central role in promoting cell survival and growth. nih.govreactome.org Targeting this pathway is considered an attractive strategy for cancer treatment as its aberrant activation contributes to abnormal proliferation and survival of cancer cells. amegroups.orgfrontiersin.org

Regulation of MAPK Signaling Pathway

The MAPK signaling pathway is another critical cascade involved in regulating cellular proliferation, differentiation, and survival, and is frequently altered in various cancers. nih.govreactome.orgatlasgeneticsoncology.org Research on a this compound-containing herbal formula indicates its association with the MAPK pathway in the context of liver cancer. preprints.orgnih.gov While the specific mechanisms by which this compound or the formula modulate the MAPK pathway require further detailed study, the involvement of this pathway suggests a potential mechanism for the observed anticancer effects. nih.govreactome.orgatlasgeneticsoncology.org this compound has also been mentioned in relation to MAPK pathways in studies exploring other biological activities. researchgate.net

Interaction with Key Cellular Targets (e.g., EGFR, TP53, AKT1) via Molecular Docking

Molecular docking studies have been employed to investigate the potential interactions of compounds, including those present in a this compound-containing herbal formula, with key cellular targets involved in cancer. These studies revealed stable binding interactions between active ingredients in the formula and Epidermal Growth Factor Receptor (EGFR), Tumor Protein 53 (TP53), and AKT1. preprints.orgnih.gov

EGFR is a transmembrane protein that plays a key role in regulating cell proliferation, survival, and differentiation, and is often overexpressed or mutated in various cancers. nih.govresearchgate.netcuhk.edu.cnnih.govmdpi.com TP53 is a well-known tumor suppressor protein involved in cell cycle control, apoptosis, and DNA repair; mutations in the TP53 gene are common in human cancers. mdpi.comewadirect.comnih.govgoogle.comarabjchem.orgresearchgate.netresearchgate.net AKT1 is a key protein in the PI3K-Akt signaling pathway, promoting cell survival and growth. nih.govresearchgate.netnih.govplos.orgnanobioletters.comiiarjournals.orgmdpi.com

Within the context of the herbal formula, specific compounds showed high binding affinities to these targets in molecular docking simulations. nih.gov Furthermore, cellular experiments with the formula demonstrated decreased protein expression levels of EGFR and AKT1, while TP53 levels increased. nih.gov These findings from molecular docking and cellular studies suggest that this compound, as a component of this formula, may exert its anticancer effects, at least in part, through direct or indirect interactions with these critical proteins, influencing pathways that control cell proliferation, apoptosis, and survival.

Table 1: Effect of this compound-Containing Formula (CLYF-A) on Protein Expression in HepG2 Cells nih.gov

| Protein Target | Relative Protein Expression Level (vs. Control) |

| EGFR | Significantly Decreased |

| AKT1 | Significantly Decreased |

| TP53 | Significantly Increased |

Note: Data derived from studies on a herbal formula containing this compound.

Table 2: Molecular Docking Interactions with Key Cancer Targets nih.gov

| Target | Representative Compounds from CLYF with Strong Binding Affinity (Examples) |

| EGFR | CBM16, CL2, CL3, ZJ2, CBM9 |

| TP53 | CBM16, CL2, GC16, CBM9, ZJ2 |

| AKT1 | CBM16, ZJ2, CBM9, ZJ1, GC16 |

Note: Data derived from molecular docking studies of compounds within a herbal formula containing this compound. CBM16, CBM9, and ZJ2 showed high binding ability to all three targets.

Immunomodulatory and Anti-inflammatory Cellular Mechanisms

Studies on traditional herbal formulas containing this compound have indicated potential immunomodulatory and anti-inflammatory effects. For instance, a traditional Naxi herbal formula containing this compound demonstrated anti-inflammatory properties. frontiersin.org Similarly, compounds from Alocasia macrorrhizos, a plant containing this compound, exhibited inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in cellular studies, suggesting anti-inflammatory potential. These findings suggest that this compound, possibly in concert with other phytochemicals, may influence cellular pathways involved in immune and inflammatory responses.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis of Cellular Responses

Network pharmacology analyses of herbal formulations containing this compound have provided insights into the potential cellular responses and pathways modulated by these mixtures. Gene Ontology (GO) enrichment analysis categorizes the functions of genes targeted by the compounds within the mixture. Studies have shown enrichment in biological processes such as response to stimulus, response to chemical, positive regulation of the biosynthetic process, and cellular metabolic process. Molecular function analysis revealed enrichment in categories including catalytic activity, ion binding, protein binding, and organic cyclic compound binding. Cellular component analysis indicated enrichment in membrane-bounded organelle, cytoplasm, and plasma membrane.

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis identifies the signaling pathways potentially influenced by the compounds. For a formula containing this compound used in the context of post-traumatic stress disorder (PTSD), KEGG analysis highlighted pathways such as serotonergic synapse, glutamatergic synapse, dopaminergic synapse, and retrograde endocannabinoid signaling. In the context of liver cancer, network pharmacology of a this compound-containing formula showed significant enrichment in pathways including PI3K-Akt signaling pathway, MAPK signaling pathway, hepatitis B signaling pathway, and hepatitis C signaling pathway. frontiersin.org These enrichment analyses suggest that mixtures containing this compound may exert their effects by modulating a diverse range of cellular processes and signaling cascades.

Neurobiological Activity and Neurotransmitter System Modulation

Research on herbal formulations containing this compound has explored their potential neurobiological activities. A study investigating a formula for the treatment of PTSD, which includes this compound among its components, suggested effects related to neurobiological function. This formula was found to influence the levels of various neurotransmitters in the brain, including norepinephrine, 5-hydroxytryptamine (serotonin), glutamic acid, dopamine, and γ-aminobutyric acid (GABA). Additionally, neuroprotective effects have been mentioned in relation to a traditional herbal formula containing this compound. frontiersin.org

Predicted Targets and Pathways in Neurological Contexts (e.g., Serotonergic Synapse, Endocannabinoid System)

Network pharmacology analysis of a this compound-containing formula used for PTSD has predicted its potential targets and pathways in neurological contexts. The analysis indicated that the therapeutic effects might involve the regulation of the neurotransmitter system, the hypothalamic–pituitary–adrenal (HPA) axis, and the endocannabinoid (eCB) system. Specifically, pathways such as the serotonergic synapse and retrograde endocannabinoid signaling were identified as potential key pathways. These predictions suggest that this compound, as part of this formulation, may contribute to the modulation of neurotransmitter release and signaling, as well as influencing the endocannabinoid system, which plays a role in various neurological processes.

Enzyme Inhibition Studies

While this compound is present in various plant extracts that have been subject to biological activity screening, including some with reported enzyme inhibitory effects, direct studies specifically detailing the enzyme inhibition profile and mechanistic characterization of isolated this compound were not prominently found in the provided search results. Some studies on extracts containing this compound discuss enzyme activity in the context of enriched GO terms or the inhibition of enzymes by other compounds isolated from the same plant source. frontiersin.org However, specific data on which enzymes are directly inhibited by this compound itself, along with detailed mechanistic characterization of such interactions, were not available within the scope of this search.

Degradation and Environmental Fate of Glycosmisic Acid

Degradation Pathways in Environmental Systems

The degradation of Glycosmisic acid in environmental systems is suggested to occur continuously. frontiersin.orgdb-thueringen.dempg.de Studies have observed a linear decrease in the relative intensities of this compound with increasing age of samples, which is indicative of ongoing degradation. frontiersin.orgdb-thueringen.dempg.de While specific detailed degradation pathways for this compound are not extensively described in the search results, general mechanisms for the degradation of lignin-derived compounds in the environment include photochemical alteration and microbial degradation in both aquatic systems and soils. frontiersin.orgmpg.de Sorption onto minerals can also play a role in the removal of lignin structures. frontiersin.orgmpg.de

Role as a Lignin Degradation Product in Organic Matter Cycling

This compound functions as a lignin dimer and has been identified as a lignin degradation product. frontiersin.orgdb-thueringen.dempg.de Lignin is a complex polymer found in plant cell walls, and its degradation is a crucial part of the cycling of organic matter in terrestrial and aquatic ecosystems. frontiersin.orgdb-thueringen.dempg.de The presence and decreasing concentrations of this compound in older samples suggest it is an intermediate product in the breakdown of lignin, contributing to the pool of dissolved organic matter (DOM). frontiersin.orgdb-thueringen.dempg.de Lignin-derived compounds, including those like this compound, can be used as markers for tracing the movement and processing of recent biomass through the critical zone. frontiersin.orgmpg.de The continuous processing of organic fragments by decomposer communities is reflected in the changing composition of DOM as it moves through soil. db-thueringen.de

Advanced Research Methodologies Applied to Glycosmisic Acid Studies

Omics Technologies (e.g., Transcriptomics) for Mechanism Elucidation

Omics technologies, such as transcriptomics, are powerful tools for exploring the global changes in gene expression in response to a compound like Glycosmisic acid. Transcriptomics specifically examines the complete set of RNA transcripts produced by an organism, providing a snapshot of gene activity. While direct transcriptomic studies solely focused on this compound are not extensively detailed in the provided search results, the broader application of omics, including transcriptomics, in understanding the mechanisms of natural products and traditional medicines is well-established. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a holistic understanding of biological processes and can be used to reveal molecular phenotypes and identify potential drug targets frontiersin.org. Such integrated omics analyses can offer comprehensive insight into microbial metabolic processes and the functional identification of metabolites db-thueringen.de. For instance, transcriptomic analysis can provide insights into genetic networks regulating various biological processes plantaedb.com. The application of transcriptomics in conjunction with other omics disciplines can lead to a more convincing analysis of the molecular mechanisms of active components from natural sources mdpi.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in predicting and understanding the interactions of small molecules like this compound with biological targets. These methods utilize computer simulations to study molecular structures and properties kallipos.grwikipedia.org.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor (e.g., a protein) to form a stable complex biointerfaceresearch.com. This method estimates the binding affinity and helps identify potential molecular targets for a compound. Molecular docking studies have been applied in the context of analyzing the active components of traditional medicines that include this compound, to verify the interactions between compounds and their predicted targets bvsalud.orgbvsalud.org. For example, molecular docking was used to analyze the mechanism of Valerianae Jatamansi Rhizoma et Radix, which contains this compound, against post-traumatic stress disorder by predicting the binding of its components to key targets like CNR1, MAOA, NR3 C1, MAPK14, MAPK8, HTR2 C, and DRD2 bvsalud.org.

Network Pharmacology for Multi-Target and Pathway Analysis

Network pharmacology is an approach that investigates the complex relationships between drugs, targets, and diseases within biological networks db-thueringen.defrontiersin.orgplos.org. This method is particularly useful for studying natural products like this compound, which may exert their effects by modulating multiple targets and pathways db-thueringen.defrontiersin.orgaurorabiomed.com. By constructing compound-target and target-pathway networks, network pharmacology helps to reveal the potential mechanisms of action of a compound in a biological system mdpi.combvsalud.org. This compound has been identified as a component in traditional herbal formulas studied using network pharmacology to understand their therapeutic effects on conditions like liver cancer and post-traumatic stress disorder mdpi.combvsalud.org. This approach can systematically reveal the substance basis and underlying mechanisms of complex herbal formulations mdpi.com.

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a method used to rapidly test a large number of compounds for a specific biological activity aurorabiomed.comlifeasible.comfrontiersin.orgaxcelead-us.com. This technique is valuable for identifying potential hits from compound libraries that exhibit desired pharmacological properties. While specific detailed examples of HTS applied directly to this compound for activity profiling were not prominently found in the provided search results, this compound is available for HTS services bocsci.com. HTS is a powerful tool in drug discovery for identifying active ingredients and can be applied to screen large libraries of natural products or synthetic compounds against various biological targets or pathways lifeasible.comfrontiersin.orgaxcelead-us.com. This allows for the rapid assessment of the activity of this compound in various assay systems to build an activity profile.

Future Research Directions for Glycosmisic Acid

Q & A

Q. What analytical methods are most effective for confirming the molecular structure of glycosmisic acid?

this compound (C₂₀H₂₀O₇) requires multi-modal spectroscopic validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry, particularly for its dihydrobenzofuran core and double-bond configuration. High-Resolution Mass Spectrometry (HR-MS) confirms molecular mass (372.373 Da) and isotopic patterns . For unresolved stereocenters, X-ray crystallography or computational modeling (e.g., density functional theory) is recommended.

Q. How can researchers isolate this compound from plant sources like Solanum surattense?

Isolation involves sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. Final purification via preparative HPLC (C18 column, aqueous acetonitrile mobile phase) ensures purity ≥95%. Validate yields using TLC and HPLC-DAD .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Anti-inflammatory activity can be assessed via lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models, measuring nitric oxide (NO) inhibition (IC₅₀ values). Cytotoxicity should be tested in parallel using MTT assays. For antioxidant properties, DPPH radical scavenging and FRAP assays are recommended. Dose-response curves and statistical validation (e.g., ANOVA) are essential .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using integrated omics approaches?

Combine glycoproteomics and glycomics workflows. For site-specific glycosylation analysis, use tandem mass spectrometry (LC-MS/MS) with electron-transfer/higher-energy collision dissociation (EThcD) to fragment glycopeptides. Cross-reference with glycan databases (UniCarbKB) and validate via synthetic standards. Integrate transcriptomic data to map biosynthetic pathways .

Q. What strategies address contradictory bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Conduct systematic meta-analyses of dose-dependent responses and cell-line specificity. Use clustered data analysis (e.g., mixed-effects models) to account for variability in experimental conditions. Validate mechanisms via CRISPR-Cas9 gene editing (e.g., knocking out NF-κB pathways) to isolate this compound’s targets .

Q. How can researchers optimize chromatographic methods for this compound quantification in complex matrices?

Develop a UPLC-MS/MS method with a phenyl-hexyl column for polar compound retention. Optimize ionization parameters (ESI-negative mode, capillary voltage: 3.5 kV). Validate using spike-recovery experiments in plant extracts (70–130% recovery range). Apply matrix-matched calibration to correct for ion suppression .

Q. What computational tools predict this compound’s pharmacokinetics and drug-likeness?

Use SwissADME or ADMETLab 2.0 to calculate logP (2.1), topological polar surface area (110 Ų), and bioavailability scores. Molecular docking (AutoDock Vina) against COX-2 or iNOS enzymes predicts binding affinities. Validate predictions with in vitro permeability assays (Caco-2 cell monolayers) .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Follow FAIR principles: document extraction protocols (solvent ratios, temperatures), raw spectral data (deposit in GNPS or MetaboLights), and statistical codes (GitHub repositories). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report effect sizes with confidence intervals .

Q. What statistical frameworks are robust for analyzing clustered this compound bioactivity data?

Use hierarchical linear modeling (HLM) to account for nested data (e.g., multiple assays per study). Apply false discovery rate (FDR) correction for multi-parametric comparisons. For non-normal distributions, employ bootstrapping or permutation tests .

Q. How can multi-omics integration enhance mechanistic studies of this compound?

Combine proteomics (label-free quantification of inflammatory markers), metabolomics (untargeted LC-MS), and epigenomics (ChIP-seq for histone modifications). Use pathway enrichment tools (KEGG, Reactome) to identify cross-talk nodes. Validate hypotheses with CRISPR interference (CRISPRi) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.